molecular formula C8H8ClN3O2 B2879452 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride CAS No. 2137970-53-5

2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B2879452
CAS No.: 2137970-53-5
M. Wt: 213.62
InChI Key: CNFIWOIBXLYMCP-UHFFFAOYSA-N
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Description

2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H8ClN3 . It is a derivative of imidazo[4,5-b]pyridine, which is a fused bicyclic heterocycle .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been a subject of intense research for numerous decades . The cyclization to the imidazo[4,5-b]pyridine ring system can be achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .


Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring fused with a pyridine moiety . The compound contains a methyl group at the 2-position of the imidazole ring .


Chemical Reactions Analysis

Imidazopyridines, including this compound, are known to undergo various chemical reactions. For instance, they can participate in condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 169.61 and a melting point of 189-190°C .

Scientific Research Applications

Chemical Derivatives and Antituberculotic Activity

2-Methyl-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride has been explored for its potential in forming various chemical derivatives with possible antituberculotic activity. For instance, Bukowski and Janowiec (1996) synthesized derivatives like methyl ester, amide, nitrile, thioamide, amidoxime, hydrazide, and hydrazidehydrazones of a similar compound, 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, to test for antituberculotic activity (Bukowski & Janowiec, 1996).

Oligonucleotide Synthesis

The compound's structure has also been utilized in the synthesis of oligonucleotides. Gryaznov and Letsinger (1992) highlighted the use of a related compound, pyridine hydrochloride/imidazole, in converting nucleoside phosphoramidites to intermediates. This process aids in the synthesis of mixed base twenty-mer oligonucleotides from nucleoside reagents (Gryaznov & Letsinger, 1992).

Synthesis of Deoxyribonucleoside Derivatives

Cristalli et al. (1994) conducted research on the synthesis and ADA inhibitory activity of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines, starting from a compound 5,7-Dichloro-3H-imidazo[4, 5-b]pyridine, which is closely related to the compound (Cristalli et al., 1994).

Synthesis and Characterization in Medicinal Chemistry

Du Hui-r (2014) explored the synthesis and characterization of imidazo[1,2-a]pyridine carboxylic acid derivatives, which are structurally similar to this compound. These derivatives have potential applications in medicinal chemistry (Du Hui-r, 2014).

Safety and Hazards

The safety information for 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . Therefore, future research may focus on exploring the therapeutic potential of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride and its derivatives in various disease conditions.

Properties

IUPAC Name

2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c1-4-10-6-5(8(12)13)2-3-9-7(6)11-4;/h2-3H,1H3,(H,12,13)(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFIWOIBXLYMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CC(=C2N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137970-53-5
Record name 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride
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